molecular formula C28H37NO7 B1247313 Perinadine A

Perinadine A

Cat. No. B1247313
M. Wt: 499.6 g/mol
InChI Key: SUQZYGYUFVUJGV-DIPCPZNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perinadine A is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Discovery and Structural Analysis

  • Perinadine A, a Novel Tetracyclic Alkaloid : Perinadine A, identified as a novel tetracyclic alkaloid, was isolated from the marine-derived fungus Penicillium citrinum. This compound, with potential biogenetic origins from citrinin, a known mycotoxin, was discovered in the cultured broth of this fungus, which was separated from the gastrointestine of a marine fish. Its structure was elucidated using spectroscopic data, including 2D NMR spectra (Sasaki et al., 2005).

Antibacterial Properties

  • Antibacterial Perinadines from Marine Sponge-Derived Fungus : Perinadines B and C, also rare tetracyclic skeleton alkaloids, were isolated from the marine-derived Aspergillus sp. These compounds demonstrated moderate in vitro antibacterial activity against Bacillus subtilis. Additionally, they exhibited anti-inflammatory activities in an in vivo zebra fish model (Liu et al., 2022).

Biochemical and Metabolic Studies

  • Cardiac Proteome and Metabolome Manipulation : Although not directly involving Perinadine A, related research on Perhexiline, a drug used for heart disease treatment, offers insights into the metabolic effects of similar compounds. Perhexiline was shown to induce a metabolic shift from fatty acid to glucose metabolism in the myocardium, impacting the cardiac proteome and metabolome (Yin et al., 2013).

Therapeutic Potential Exploration

  • Diminazene Aceturate Pharmacological Properties : Research on Diminazene Aceturate, a compound with similarities to Perinadine, highlights the potential therapeutic applications of such compounds. This includes its usage in treatments for trypanosomiasis, leishmaniasis, and as an angiotensin-converting enzyme 2 activator, suggesting possible research avenues for Perinadine A (Oliveira & Freitas, 2015).

properties

Product Name

Perinadine A

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

IUPAC Name

(6S,7R,9S,10S,14R)-3-hydroxy-4,6,7-trimethyl-13-[(E)-2-methyl-3-oxodec-8-enoyl]-8,15-dioxa-13-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4-triene-2-carboxylic acid

InChI

InChI=1S/C28H37NO7/c1-6-7-8-9-10-11-19(30)15(3)26(32)29-13-12-18-24-21-20(14(2)17(5)35-24)16(4)23(31)22(28(33)34)25(21)36-27(18)29/h6-7,14-15,17-18,24,27,31H,8-13H2,1-5H3,(H,33,34)/b7-6+/t14-,15?,17-,18+,24+,27-/m1/s1

InChI Key

SUQZYGYUFVUJGV-DIPCPZNJSA-N

Isomeric SMILES

C/C=C/CCCCC(=O)C(C)C(=O)N1CC[C@@H]2[C@H]1OC3=C4[C@H]2O[C@@H]([C@H](C4=C(C(=C3C(=O)O)O)C)C)C

Canonical SMILES

CC=CCCCCC(=O)C(C)C(=O)N1CCC2C1OC3=C4C2OC(C(C4=C(C(=C3C(=O)O)O)C)C)C

synonyms

perinadine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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